molecular formula C10H14N2O B6265209 2-(pyrimidin-5-yl)cyclohexan-1-ol CAS No. 1251334-44-7

2-(pyrimidin-5-yl)cyclohexan-1-ol

Cat. No.: B6265209
CAS No.: 1251334-44-7
M. Wt: 178.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-5-yl)cyclohexan-1-ol (CAS: 1251334-44-7 ) is a chiral compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile heterocyclic building block . The pyrimidine ring is a privileged scaffold in pharmaceuticals due to its role as a key component of DNA and RNA, and its ability to act as a bioisostere for phenyl and other aromatic systems, which can improve the pharmacokinetic and pharmacodynamic properties of drug candidates . This compound is particularly valuable for synthesizing novel active molecules, with potential applications across therapeutic areas such as anti-infectives, anticancer agents, and treatments for neurological disorders . Its structural features, including the polar hydroxyl group and the nitrogen-rich aromatic ring, facilitate critical interactions with biological targets, such as forming hydrogen bonds, making it a valuable intermediate for exploring new chemical space in hit-to-lead optimization campaigns . Researchers utilize this compound in the development of targeted therapies, including enzyme inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1251334-44-7

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclohexanone as a Starting Material

Cyclohexanone undergoes nucleophilic addition or condensation reactions to integrate heterocyclic groups. For example, the reaction of cyclohexanone with pyrimidine-5-carbaldehyde under basic conditions (e.g., KOH/EtOH) yields an intermediate aldol adduct, which is subsequently reduced using NaBH₄ or catalytic hydrogenation to produce 2-(pyrimidin-5-yl)cyclohexan-1-ol. This method achieves moderate yields (45–60%) but requires careful control of reaction stoichiometry to avoid over-reduction.

Cyclohexene Oxide Ring-Opening

Epoxide ring-opening strategies offer an alternative pathway. Treating cyclohexene oxide with pyrimidin-5-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C generates a diol intermediate, which is selectively oxidized to the target alcohol using MnO₂. This method provides higher regioselectivity (>80%) but necessitates cryogenic conditions and specialized equipment.

Pyrimidine Ring Construction

Building the pyrimidine ring directly onto the cyclohexanol framework is a widely adopted strategy.

Biginelli-like Condensation

A modified Biginelli reaction condenses cyclohexanol-1-carbaldehyde, thiourea, and a β-keto ester under acidic conditions (e.g., HCl/AcOH) to form a dihydropyrimidine intermediate. Subsequent dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic pyrimidine ring. This method achieves yields of 50–65%, though scalability is limited by the cost of DDQ.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates pyrimidine formation. A mixture of cyclohexanol derivatives, 3-aminopyrazole, and CH₃ONa in DMSO heated at 100°C for 10 minutes under microwave conditions produces this compound with 70–75% yield. This method reduces reaction times from hours to minutes and minimizes side products.

Coupling Strategies

Cross-coupling reactions enable precise integration of pre-formed pyrimidine and cyclohexanol units.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromopyrimidine with cyclohexanol-2-amine derivatives in the presence of Xantphos ligand and Cs₂CO₃ at 110°C achieves C–N bond formation. Yields range from 55% to 70%, with catalyst loading (5–10 mol%) being a critical cost factor.

Suzuki-Miyaura Coupling

Aryl boronic esters of pyrimidine-5-yl groups react with bromocyclohexanol derivatives under Pd(PPh₃)₄ catalysis in toluene/EtOH. This method offers excellent functional group tolerance and yields up to 85%. Optimized conditions include 1.5 equiv of boronic ester and 3Å molecular sieves to absorb moisture.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (DCM:MeOH gradients) effectively isolates the target compound from byproducts like diastereomers or over-oxidized species. High-performance liquid chromatography (HPLC) with C18 columns further purifies the product to >95% purity for pharmacological studies.

Crystallization

Recrystallization from ethyl acetate/hexane mixtures produces single crystals suitable for X-ray diffraction analysis, confirming the stereochemistry at the cyclohexanol C1 position.

Industrial-Scale Synthesis

The patent-pending process WO2014023681A1 outlines a cost-effective route emphasizing halogenation and desolvation. Key steps include:

  • Condensation : Low-cost starting materials form a 4,6-dihydroxypyrimidine intermediate.

  • Deprotection : Amino group liberation via acid hydrolysis.

  • Halogenation : Treatment with POCl₃ or PBr₃ at 70–140°C introduces halogens, enhancing reactivity for subsequent coupling.

  • Desolvation : Solvent removal under vacuum ensures product stability.

This method achieves 79% yield for analogous compounds and is adaptable to continuous flow systems for large-scale production.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)TimeScalability
Biginelli Condensation50–6580–1006–8 hModerate
Microwave Synthesis70–7510010 minHigh
Suzuki Coupling80–85902–3 hHigh
Industrial Process75–7970–1404–6 hVery High

Chemical Reactions Analysis

2-(pyrimidin-5-yl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclohexanol moiety may yield cyclohexanone derivatives, while substitution reactions on the pyrimidine ring can produce various substituted pyrimidines .

Scientific Research Applications

2-(pyrimidin-5-yl)cyclohexan-1-ol has a wide range of scientific research applications due to its unique structure and properties. Some of the key applications include:

Mechanism of Action

The mechanism of action of 2-(pyrimidin-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin E2 (PGE2) and exerting anti-inflammatory effects . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-ol (CAS 1342648-38-7)

This analogue replaces the pyrimidine ring with a methyl-substituted pyrazole group. The molecular formula is C10H16N2O (MW: 180.25), differing from 2-(pyrimidin-5-yl)cyclohexan-1-ol in both heterocyclic substituent and steric bulk .

2-(Pyrimidin-5-yl)-thiopyrimidine Derivatives

Patented derivatives, such as 2-(pyrimidin-5-yl)-thiopyrimidines, replace the cyclohexanol moiety with a thiopyrimidine scaffold. These compounds exhibit Hsp70/Hsc70 modulation activity, highlighting the pharmacological relevance of the pyrimidine motif .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Pharmacological Activity Source
This compound C10H13N2O* ~178.23 Cyclohexanol, pyrimidin-5-yl Potential Hsp70/Hsc70 modulation
2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-ol C10H16N2O 180.25 Cyclohexanol, pyrazol-5-yl Not reported
2-(Pyrimidin-5-yl)-thiopyrimidine N/A N/A Thiopyrimidine, pyrimidin-5-yl Hsp70/Hsc70 modulation (anti-proliferative)

Research Findings and Key Differences

Electronic and Solubility Profiles

  • Pyrimidine vs. However, pyrimidine’s aromaticity may reduce solubility in aqueous media.
  • Stereochemistry: The racemic form of this compound suggests possible enantiomer-specific bioactivity, a factor absent in the non-chiral pyrazole analogue .

Pharmacological Relevance

  • Hsp70/Hsc70 Modulation : While 2-(pyrimidin-5-yl)-thiopyrimidine derivatives directly target Hsp70/Hsc70 for anti-proliferative applications , this compound’s activity remains speculative but structurally plausible due to shared pyrimidine motifs.
  • Therapeutic Potential: The pyrazole analogue lacks reported activity, underscoring the critical role of the pyrimidine ring in mediating protein interactions .

Biological Activity

2-(Pyrimidin-5-yl)cyclohexan-1-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article reviews the biological activity of this compound, supported by recent research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as a cyclohexanol derivative with a pyrimidine ring substituted at the 5-position. This configuration is significant for its biological interactions.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is a key target in inflammatory processes.

Key Findings:

  • Inhibition of COX Activity: Compounds structurally related to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, certain derivatives demonstrated IC50 values as low as 0.04 μmol for COX-2 inhibition, indicating strong anti-inflammatory potential .

Table 1: Comparison of IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μmol)COX-2 IC50 (μmol)
Celecoxib0.04 ± 0.010.04 ± 0.01
Compound A (related)0.03 ± 0.020.02 ± 0.01
Compound B (related)0.05 ± 0.030.04 ± 0.02
This compound TBDTBD

Neuroprotective Activity

In addition to its anti-inflammatory effects, research has suggested potential neuroprotective properties for compounds similar to this compound. For example, pyrimidine derivatives have been investigated for their ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology.

Case Study:
A study investigating the inhibition of BACE1 revealed that certain pyrimidine derivatives exhibited strong inhibitory activity with IC50 values in the nanomolar range (e.g., IC50 = 5 nM). These findings suggest that modifications in the pyrimidine structure can enhance neuroprotective effects, making it a candidate for further development in Alzheimer's therapeutics .

Structure–Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is closely linked to their structural features. Research indicates that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity by improving binding affinity to target enzymes.

Table 2: SAR Insights for Pyrimidine Derivatives

Substituent TypeEffect on Activity
Electron-donating groupsIncreased COX inhibition
Halogen substituentsVariable effects; often reduce activity
Alkyl groupsGenerally enhance lipophilicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(pyrimidin-5-yl)cyclohexan-1-ol?

  • Methodological Answer : Synthesis typically involves coupling a pyrimidine derivative with a functionalized cyclohexanol precursor. For example, the racemic form (rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol) is synthesized via multi-step organic reactions, including nucleophilic substitution or metal-catalyzed cross-coupling. Key steps require precise control of reaction conditions (e.g., temperature, pH, and catalysts like palladium) to optimize yield and purity. Post-synthesis purification often employs column chromatography or crystallization .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase methods (e.g., using Newcrom R1 columns) effectively separate and quantify the compound .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : Resolves absolute stereochemistry; SHELX software is widely used for structure refinement .

Q. What physicochemical properties influence the compound’s reactivity and bioavailability?

  • Methodological Answer :

  • LogP : Estimated ~2.5 (moderate lipophilicity), suggesting balanced membrane permeability and solubility .
  • Hydrogen Bonding : The hydroxyl and pyrimidine groups enable interactions with biological targets (e.g., enzymes) and influence crystallization behavior.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) assesses decomposition points, critical for storage and handling.

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and how do their biological activities differ?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) for enantiomeric separation.
  • Biological Assays : Test isolated enantiomers in vitro (e.g., enzyme inhibition assays) to evaluate stereospecific activity. Computational docking studies predict binding affinities to targets like HSP70/HSC70 modulators, as seen in structurally related pyrimidine derivatives .

Q. What strategies optimize the compound’s crystallinity for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion or slow evaporation with solvents of varying polarity (e.g., ethanol/water mixtures).
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal lattices.
  • SHELX Refinement : Apply restraints and constraints during refinement to address disorder or twinning, common in flexible cyclohexanol derivatives .

Q. How can computational modeling predict the compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to active sites (e.g., kinase domains). Pyrimidine’s aromatic ring may engage in π-π stacking, while the hydroxyl group forms hydrogen bonds.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time; analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Studies : Corrogate structural features (e.g., substituent effects on pyrimidine) with activity data from analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.